7-chloro-6-methyl-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one
Overview
Description
7-chloro-6-methyl-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one is a useful research compound. Its molecular formula is C15H12ClF3N2O2 and its molecular weight is 344.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-chloro-6-methyl-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-chloro-6-methyl-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Applications in Fluorescent DNA-Binding Compounds
One application of compounds related to 7-chloro-6-methyl-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one is in the synthesis of dibenzo[b,h][1,6]naphthyridines. These compounds can be synthesized through a one-pot method involving sequential condensation reactions. Such compounds have shown strong fluorescence properties, making them potentially useful in studies involving DNA binding. The fluorescence intensities of these compounds change upon intercalation into double-stranded DNA, which can be crucial in biomedical research and diagnostics (Okuma et al., 2014).
Antimicrobial Activity
Another research direction involves synthesizing new derivatives of benzo[b][1,6]naphthyridines and investigating their antimicrobial properties. For instance, studies have shown that certain pyrano quinoline derivatives, which are structurally similar to the chemical of interest, exhibit significant anti-microbial activities. Such research is crucial in the development of new antimicrobial agents, potentially offering new treatments for bacterial and fungal infections (Watpade & Toche, 2017).
Novel Derivative Synthesis for MAO Inhibitors
Further research includes the synthesis of novel derivatives of tricyclic scaffolds, like benzo[b][1,6]naphthyridines, to explore their potential as Monoamine Oxidase (MAO) inhibitors. Such studies are significant in the development of new pharmacological treatments for disorders involving monoamine neurotransmitters (Kulikova et al., 2023).
Development of Novel Heterocyclic Compounds
Additionally, compounds structurally related to the chemical of interest have been used to develop novel heterocyclic compounds. These compounds have shown varied biological activities and are crucial for advancing the field of medicinal chemistry. For example, the synthesis of various benzo[b][1,6]naphthyridine derivatives has been explored for potential applications in cancer research (Deady & Rogers, 2006).
properties
IUPAC Name |
7-chloro-6-methyl-2-(2,2,2-trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N2O2/c1-7-10(16)3-2-8-12(7)20-11-4-5-21(6-9(11)13(8)22)14(23)15(17,18)19/h2-3H,4-6H2,1H3,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEINMRWSCVQBKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC3=C(C2=O)CN(CC3)C(=O)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201113157 | |
Record name | Benzo[b][1,6]naphthyridin-10(2H)-one, 7-chloro-1,3,4,5-tetrahydro-6-methyl-2-(2,2,2-trifluoroacetyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201113157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-6-methyl-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one | |
CAS RN |
1325307-44-5 | |
Record name | Benzo[b][1,6]naphthyridin-10(2H)-one, 7-chloro-1,3,4,5-tetrahydro-6-methyl-2-(2,2,2-trifluoroacetyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1325307-44-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo[b][1,6]naphthyridin-10(2H)-one, 7-chloro-1,3,4,5-tetrahydro-6-methyl-2-(2,2,2-trifluoroacetyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201113157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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